Decyl-a-D-maltoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl-a-D-maltoside is synthesized through the glycosylation of maltose with decanol. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the maltose and decanol. The reaction conditions often include moderate temperatures and neutral to slightly acidic pH levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Decyl-a-D-maltoside primarily undergoes reactions typical of glycosides and alcohols. These include:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield maltose and decanol.
Oxidation: The alcohol group in decanol can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl groups in the maltose moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic or neutral conditions.
Major Products
Hydrolysis: Maltose and decanol.
Oxidation: Decanal or decanoic acid.
Substitution: Various maltoside derivatives depending on the substituent introduced.
Scientific Research Applications
Decyl-a-D-maltoside is extensively used in scientific research due to its unique properties:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and stabilizing membrane proteins, facilitating their study through techniques such as X-ray crystallography and cryo-electron microscopy.
Medicine: Employed in the formulation of drug delivery systems and in the study of membrane protein-related diseases.
Industry: Used in the production of cosmetics and personal care products due to its mild detergent properties
Mechanism of Action
Decyl-a-D-maltoside exerts its effects by integrating into the lipid bilayer of membranes, disrupting the hydrophobic interactions that hold the membrane proteins in place. This allows the proteins to be solubilized in aqueous solutions while maintaining their native structure and function. The compound’s nonionic nature ensures minimal interference with the protein’s activity, making it ideal for biochemical studies .
Comparison with Similar Compounds
Similar Compounds
n-Dodecyl-β-D-maltoside (DDM): Similar in structure but with a longer hydrophobic tail, leading to larger micelles and lower critical micelle concentration (CMC).
n-Octyl-β-D-glucopyranoside (OG): Shorter hydrophobic tail, forming smaller micelles with higher CMC.
n-Nonyl-β-D-glucopyranoside (NG): Similar to OG but with a slightly longer hydrophobic tail
Uniqueness
Decyl-a-D-maltoside strikes a balance between micelle size and CMC, making it versatile for various applications. Its ability to form stable micelles at relatively low concentrations while maintaining protein stability sets it apart from other detergents .
Properties
Molecular Formula |
C22H42O11 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14+,15-,16+,17+,18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
WOQQAWHSKSSAGF-XLQVLROVSA-N |
Isomeric SMILES |
CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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